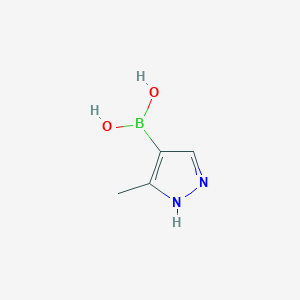

(5-Methyl-1H-pyrazol-4-yl)boronsäure

Übersicht

Beschreibung

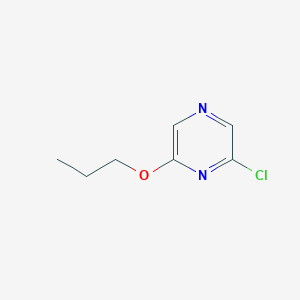

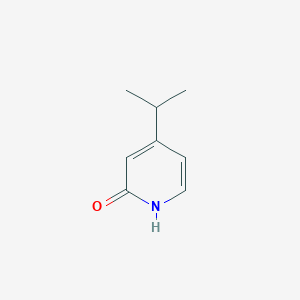

“(5-Methyl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the linear formula C4H7BN2O2 . It is used as a reagent in various chemical reactions, including the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as TGF-β1 and active A signaling inhibitors .

Synthesis Analysis

The synthesis of “(5-Methyl-1H-pyrazol-4-yl)boronic acid” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate . Another synthesis method involves the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular weight of “(5-Methyl-1H-pyrazol-4-yl)boronic acid” is 125.92 . The InChI code is 1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7) .Chemical Reactions Analysis

“(5-Methyl-1H-pyrazol-4-yl)boronic acid” is involved in several reactions. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis

“(5-Methyl-1H-pyrazol-4-yl)boronic acid” is a solid substance with a molecular weight of 125.92 . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Wirkstoffforschung

Pyrazol-haltige Verbindungen, wie diese, haben eine breite Palette von Anwendungen in der medizinischen Chemie und Wirkstoffforschung . Sie werden oft als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet .

Agrochemie

Auch im Bereich der Agrochemie sind diese Verbindungen von großer Bedeutung . Sie können bei der Entwicklung neuer Agrochemikalien eingesetzt werden und tragen zum Fortschritt landwirtschaftlicher Praktiken bei .

Koordinationschemie

Diese Verbindungen spielen eine entscheidende Rolle in der Koordinationschemie . Sie können als Liganden wirken und mit Metallionen koordinieren, um komplexe Strukturen zu bilden .

Organometallchemie

In der Organometallchemie werden diese Verbindungen bei der Synthese von organometallischen Komplexen verwendet . Diese Komplexe haben verschiedene Anwendungen, darunter Katalyse und Materialwissenschaften .

Antileishmaniale und Antimalaria-Aktivitäten

Einige Hydrazin-gekoppelte Pyrazole haben potente antileishmaniale und antimalaria-Aktivitäten gezeigt . Sie wurden gegen Leishmania aethiopica-Klinisolat und Plasmodium berghei-infizierte Mäuse getestet .

Herstellung von bioaktiven Verbindungen

Diese Verbindungen werden als Reagenzien zur Herstellung verschiedener bioaktiver Verbindungen verwendet . Sie sind an der Herstellung von VEGF-, Aurora-, RHO (ROCK)-, Januskinase-2-, c-MET-, ALK-, S-Nitrosoglutathionreduktase-, CDC7-, Acetyl-CoA-Carboxylase-Inhibitoren und anderen biologisch aktiven Verbindungen beteiligt .

Synthese von Aminothiazolen

Sie werden als Reagenzien zur Herstellung von Aminothiazolen verwendet, die als γ-Sekretase-Modulatoren wirken . Diese Modulatoren haben potentielle Anwendungen in der Behandlung der Alzheimer-Krankheit .

Potentielle JAK2-Inhibitoren für die Therapie myeloproliferativer Erkrankungen

Diese Verbindungen sind an der Synthese von Aminopyridoindolcarboxamiden beteiligt, die potentielle JAK2-Inhibitoren für die Therapie myeloproliferativer Erkrankungen sind .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (5-Methyl-1H-pyrazol-4-yl)boronic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the formation of a new bond between the compound and its target. Specifically, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways of its targets, leading to their inhibition The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania aethiopica and plasmodium berghei .

Pharmacokinetics

Its use in suzuki–miyaura cross-coupling reactions suggests that it has a relatively stable structure and is readily prepared .

Result of Action

The compound’s action results in the inhibition of Leishmania aethiopica and Plasmodium berghei . Specifically, it has been shown to display superior antipromastigote activity . Furthermore, it has elicited better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of (5-Methyl-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factorsIn the context of Suzuki–Miyaura cross-coupling reactions, the compound’s action is known to be exceptionally mild and tolerant of various functional groups .

Eigenschaften

IUPAC Name |

(5-methyl-1H-pyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXMOCKFGABUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NN=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273878 | |

| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1071455-14-5 | |

| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071455-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B1647117.png)

![(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1647124.png)

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)

![(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1647179.png)